molecular formula C9H17NO3S B7138634 N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide

N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide

Cat. No.: B7138634
M. Wt: 219.30 g/mol
InChI Key: YDFFYRYYFPMKJX-UHFFFAOYSA-N
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Description

N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide is an organic compound characterized by the presence of a cyclobutyl ring, an ethyl group, and a methylsulfonylacetamide moiety

Properties

IUPAC Name

N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-3-9(5-4-6-9)10-8(11)7-14(2,12)13/h3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFFYRYYFPMKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)NC(=O)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide typically involves the reaction of 1-ethylcyclobutanamine with 2-methylsulfonylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, the use of alternative solvents and bases that are more environmentally friendly may be explored.

Chemical Reactions Analysis

Types of Reactions: N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular metabolism.

Comparison with Similar Compounds

  • N-(1-methylcyclobutyl)-2-methylsulfonylacetamide
  • N-(1-ethylcyclopropyl)-2-methylsulfonylacetamide
  • N-(1-ethylcyclopentyl)-2-methylsulfonylacetamide

Comparison: N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide is unique due to the presence of the cyclobutyl ring, which imparts specific steric and electronic properties. Compared to its analogs with different ring sizes, it may exhibit different reactivity and biological activity. The ethyl group also contributes to its distinct characteristics, influencing its solubility and interaction with other molecules.

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